molecular formula C12H12N2O3 B13100188 2,4-Dimethoxy-6-phenoxypyrimidine

2,4-Dimethoxy-6-phenoxypyrimidine

Cat. No.: B13100188
M. Wt: 232.23 g/mol
InChI Key: DYEYSARIEKVUQZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-phenoxypyrimidine (CAS 246538-87-4) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a pyrimidine core substituted with two methoxy groups and a terminal phenoxy moiety. The phenoxy group is a recognized privileged structure in pharmacology, known to be crucial for biological activity in many approved drugs and investigational compounds by enabling key interactions with target proteins . This scaffold is particularly valuable in the design and synthesis of protein kinase inhibitors. Research indicates that phenoxypyrimidine-based compounds can be developed into potent inhibitors targeting kinases such as LCK (Lymphocyte-specific kinase) and FMS (CSF1R), which are relevant in the context of inflammatory disorders and autoimmune diseases . The structural motif allows for extensive derivatization, making it a versatile intermediate for constructing potential therapeutic agents with optimized binding affinity and selectivity . With a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol , it serves as a key building block in organic and bioorganic synthesis. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2,4-dimethoxy-6-phenoxypyrimidine

InChI

InChI=1S/C12H12N2O3/c1-15-10-8-11(14-12(13-10)16-2)17-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

DYEYSARIEKVUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethoxy 6 Phenoxypyrimidine and Analogues

Functionalization Routes to 2,4-Dimethoxy-6-phenoxypyrimidine

Once the pyrimidine (B1678525) core is established, the introduction of specific functional groups is necessary to arrive at the target compound, this compound.

The methoxy (B1213986) groups (-OCH₃) are typically introduced onto the pyrimidine ring through nucleophilic substitution reactions. A common precursor for this transformation is a pyrimidine ring bearing leaving groups, such as chlorine atoms, at the 2 and 4 positions.

The synthesis of 2,4-dimethoxypyrimidine (B108405) derivatives often starts from a dihydroxypyrimidine. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine (B145751) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This dichlorinated intermediate can then react with sodium methoxide (B1231860) in methanol (B129727) to yield the corresponding 2-amino-4,6-dimethoxypyrimidine (B117758). google.comontosight.ai This method is a standard and effective way to install methoxy groups on the pyrimidine ring. ontosight.ai

Methoxymethyl (MOM) groups can also be introduced as protecting groups for nitrogen atoms in the pyrimidine ring, a process often accomplished by reacting an activated pyrimidine derivative with methoxymethyl chloride (MOMCl). nih.govresearchgate.net

The phenoxy group (-OPh) is generally introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine derivative with a suitable leaving group at the 6-position with phenol (B47542) or a phenoxide salt.

For the synthesis of this compound, the starting material would typically be 2,4-dimethoxy-6-chloropyrimidine. The chlorine atom at the 6-position is susceptible to displacement by nucleophiles. bhu.ac.in The reaction with sodium phenoxide, generated by treating phenol with a base like sodium hydride, would lead to the desired product. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which can stabilize the negative charge of the intermediate Meisenheimer complex. bhu.ac.in

A plausible synthetic sequence would be:

Construction of a Dichlorinated Pyrimidine Core: Starting from a suitable precursor like uracil (B121893) or a barbituric acid derivative, chlorination using a reagent such as phosphorus oxychloride (POCl₃) would yield a 2,4,6-trichloropyrimidine. bhu.ac.inmdpi.com

Selective Methoxylation: The trichloropyrimidine can be selectively reacted with two equivalents of sodium methoxide at a controlled temperature. The chlorine atoms at the 2 and 4 positions are generally more reactive towards nucleophilic substitution than the one at the 6-position. This differential reactivity allows for the selective formation of 6-chloro-2,4-dimethoxypyrimidine.

Phenoxylation: The final step involves the reaction of 6-chloro-2,4-dimethoxypyrimidine with sodium phenoxide. This SNAr reaction would be carried out in a suitable aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the substitution.

Optimization of this synthesis would involve fine-tuning parameters such as reaction temperature, reaction time, choice of base and solvent, and the stoichiometry of the reagents for each step to achieve the highest possible yield of the final product.

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. In the context of pyrimidine synthesis, these principles are being actively applied to develop more sustainable methodologies.

Use of Aqueous Media and Recyclable Catalysts: A significant advancement is the move away from volatile organic solvents. Research has demonstrated the feasibility of conducting multicomponent reactions for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives in water. researchgate.net This approach not only reduces solvent waste but also simplifies product isolation. To facilitate these reactions, novel catalytic systems have been developed, such as magnetic nanoparticles functionalized with acidic groups (e.g., Fe3O4@SiO2-SO3H). researchgate.net These heterogeneous catalysts are highly efficient in aqueous media and can be easily recovered using an external magnet and reused multiple times without a significant drop in activity, aligning with the green principles of atom economy and waste reduction. researchgate.net

One-Pot and Multicomponent Reactions: One-pot multicomponent reactions represent a highly efficient green strategy. The synthesis of novel pyridine (B92270) derivatives, structural cousins of pyrimidines, has been achieved through a one-pot, four-component reaction under microwave irradiation in ethanol. acs.org This method offers excellent yields, produces pure products with minimal work-up, and drastically reduces reaction times, thereby saving energy and reducing the generation of waste from intermediate purification steps. acs.orgnih.gov The synthesis of pyrimido[4,5-d]pyrimidines via a one-pot reaction of N,N-dimethyl-6-aminouracil, isothiocyanates, and aromatic aldehydes further highlights the utility of this green approach. researchgate.net

Energy Efficiency: Reducing energy consumption is a key tenet of green chemistry. As detailed in the following section, the use of microwave irradiation is a prime example of an energy-efficient technique that significantly shortens reaction times compared to conventional heating methods. acs.org

Advanced Synthetic Techniques for this compound Production

To improve the efficiency, control, and scalability of pyrimidine synthesis, advanced techniques such as microwave-assisted synthesis and continuous flow chemistry are increasingly being employed.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrimidines. The primary advantage of microwave heating is its mechanism of direct energy transfer to the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. acs.orgnih.gov

For instance, the synthesis of novel pyridine derivatives via a multicomponent reaction shows a stark contrast in efficiency between microwave irradiation and conventional refluxing.

Continuous Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. These systems are particularly well-suited for handling hazardous intermediates or highly exothermic reactions in a controlled manner.

While a specific flow synthesis for this compound is not documented, the application of flow chemistry to the synthesis of various heterocyclic APIs, including pyrimidine-based drugs, is well-established. For example, multi-step syntheses of complex molecules have been successfully "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates. This approach has been used to produce 4-aminoquinazoline derivatives, which, like pyrimidines, are synthesized via SNAr reactions. mdpi.com The technology enables the use of low-boiling point solvents under high pressure and allows for rapid optimization of reaction conditions, leading to higher yields and productivity compared to batch reactions.

The table below summarizes various synthetic approaches for pyrimidine analogues, highlighting the diversity of modern methodologies.

Reactivity and Mechanistic Investigations of 2,4 Dimethoxy 6 Phenoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidines, especially when substituted with good leaving groups. wikipedia.orgslideshare.net The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, facilitates attack by nucleophiles. This effect is modulated by the substituents present on the ring. numberanalytics.combhu.ac.in

Exploration of Leaving Group Effects

The rate and feasibility of SNAr reactions are critically dependent on the nature of the leaving group. numberanalytics.com An effective leaving group must be able to stabilize a negative charge. Common leaving groups in SNAr reactions include halides and sulfonates. numberanalytics.com The efficiency of a leaving group is inversely related to its basicity; thus, weaker bases are better leaving groups. numberanalytics.com

For pyrimidine systems, the reactivity of leaving groups often follows the order: Cl > OPh > OMe. However, the specific reaction conditions and the nature of the incoming nucleophile can influence this reactivity order. For instance, in reactions with certain nucleophiles, a phenoxy group can be a more facile leaving group than a methoxy (B1213986) group. This is attributed to the greater stability of the resulting phenoxide anion compared to the methoxide (B1231860) anion.

Kinetic studies on related systems, such as the reactions of substituted nitrobenzenes with amines, have provided valuable insights into leaving group effects. These studies have shown that the displacement of a substituent is faster when the aromatic ring contains electron-withdrawing groups at the ortho and para positions. researchgate.net

Influence of Methoxy and Phenoxy Substituents on SNAr Pathways

The methoxy and phenoxy groups at the 2, 4, and 6 positions of the pyrimidine ring are key in directing the course of SNAr reactions. These groups are generally considered activating for nucleophilic substitution. However, their relative lability can lead to selective substitution.

The two nitrogen atoms in the pyrimidine ring make the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack. slideshare.net The presence of methoxy and phenoxy groups, which are good leaving groups in the context of SNAr, further enhances this reactivity.

In a typical SNAr mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is a crucial factor in determining the reaction rate. Electron-withdrawing substituents stabilize the Meisenheimer complex and accelerate the reaction. numberanalytics.com While methoxy and phenoxy groups are electron-donating by resonance, their inductive electron-withdrawing effect can still facilitate nucleophilic attack on the pyrimidine ring.

The regioselectivity of SNAr reactions on substituted pyrimidines is a complex interplay of electronic and steric factors. In the case of 2,4-disubstituted pyrimidines, nucleophilic attack often occurs preferentially at the C4 position.

Electrophilic Reactions on the Phenoxy Moiety of 2,4-Dimethoxy-6-phenoxypyrimidine

While the pyrimidine core of this compound is generally unreactive towards electrophiles due to its electron-deficient nature, the phenoxy group provides a site for electrophilic attack. bhu.ac.in The oxygen atom of the phenoxy group can donate electron density to the attached phenyl ring, activating it towards electrophilic substitution, primarily at the ortho and para positions.

However, the pyrimidine ring itself acts as an electron-withdrawing group, which can deactivate the phenoxy ring towards electrophilic substitution to some extent. The outcome of such reactions would depend on the specific electrophile and reaction conditions employed.

Metal-Catalyzed Transformations Involving this compound

Palladium-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a significant strategy for the functionalization of aromatic and heteroaromatic compounds. nih.govrsc.org In the context of this compound, the phenoxy group offers a handle for directed C-H activation. Research has demonstrated the ortho-functionalization of 2-phenoxypyrimidines through palladium-catalyzed C-H bond activation, leading to acetoxylation and arylation products. nih.gov This methodology provides a direct route to synthesize substituted phenol (B47542) derivatives. nih.gov The directing group, in this case, the pyrimidine nitrogen, facilitates the regioselective functionalization of the C-H bonds at the ortho position of the phenoxy ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are versatile methods for creating new bonds. nih.govnih.gov In the case of pyrimidine derivatives, these reactions typically involve the coupling of a halopyrimidine with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira).

For this compound, if one of the substituents were a halogen, it could readily participate in cross-coupling reactions. For instance, 2,4-dichloropyrimidines have been shown to undergo selective cross-coupling reactions. researchgate.netnsf.gov The reactivity of different halide positions can be controlled by the choice of ligand and reaction conditions. nsf.gov While this compound itself does not have a halide leaving group, its synthesis might involve intermediates that could be utilized in cross-coupling reactions to introduce the phenoxy or methoxy groups. Furthermore, the phenoxy group itself could potentially be cleaved and converted into a triflate, which is an excellent leaving group for cross-coupling reactions.

A study on 4,6-disubstituted 2-(4-morpholinyl)pyrimidines utilized cross-coupling reactions with triorganoindium compounds, highlighting the utility of this method for functionalizing the pyrimidine core. researchgate.net

Heterocyclic Ring Transformations and Rearrangements of this compound

While specific studies on the ring transformations of this compound are not extensively documented, the reactivity of analogous 4,6-dimethoxypyrimidine (B185312) systems provides a strong predictive framework for its behavior. The reactivity of the pyrimidine ring towards nucleophiles can be significantly enhanced by quaternization of one of the ring nitrogen atoms. wur.nl

Ring transformations in pyrimidine systems are broadly categorized into three main types:

Transformations that alter the number of nitrogen atoms in the ring, resulting in a different heterocyclic system of the same ring size. wur.nl

Degenerate ring transformations, where a nitrogen atom from the nucleophile replaces a ring nitrogen, leading to the same heterocyclic system. wur.nl

Ring contractions, which produce a heterocyclic ring with fewer atoms than the original pyrimidine. wur.nl

These transformations are highly dependent on the reaction conditions and the nature of the nucleophile. For instance, reactions with weak nucleophiles like aqueous ammonia (B1221849) or methylamine (B109427) often require drastic conditions. wur.nl In contrast, strongly nucleophilic reagents such as the amide ion can facilitate these transformations under much milder conditions. wur.nl

In the case of substituted pyrimidines, quaternization at the N-1 position significantly activates the ring for nucleophilic attack. For example, treatment of 4,6-diethoxy-1-ethyl-pyrimidinium tetrafluoroborate (B81430) with liquid ammonia leads to amino-de-ethoxylation rather than ring opening, proceeding via an SN(AEn) mechanism. researchgate.net This suggests that this compound, upon N-alkylation, would be susceptible to nucleophilic displacement of its alkoxy and phenoxy groups.

Furthermore, certain pyrimidine derivatives undergo what is known as a Dimroth rearrangement. This type of rearrangement is observed in 1,6-dihydro-1-ethyl-6-imino-4-phenylpyrimidine hydrogen tetrafluoroborate, which rearranges to a corresponding (ethylamino)pyrimidine in the presence of a base like potassium hydroxide. researchgate.net It is plausible that derivatives of this compound, under appropriate conditions, could also be subject to such rearrangements.

The following table summarizes the types of ring transformations observed in related pyrimidine systems, which can be extrapolated to predict the potential reactivity of this compound.

Transformation Type Reactant Type Nucleophile Product Type Conditions
Amino-de-ethoxylation4,6-diethoxy-1-ethyl-pyrimidinium salt researchgate.netLiquid Ammonia1,4-dihydro-6-ethoxy-1-ethyl-4-imino-pyrimidine researchgate.net-33 °C researchgate.net
Degenerate Ring Transformation4,6-dimethoxy-1-ethyl-2-phenyl-pyrimidinium salt researchgate.netLiquid AmmoniaN-de-ethylated and (ethylamino)pyrimidines researchgate.net-33 °C researchgate.net
Dimroth Rearrangement1,6-dihydro-1-ethyl-6-imino-4-phenylpyrimidine salt researchgate.netPotassium Hydroxide4-(ethylamino)pyrimidine derivative researchgate.netNot specified
Ring Contraction4-X-6-phenyl(methyl)pyrimidine 1-oxides wur.nlLiquid Ammonia5-amino-3-phenyl(methyl)isoxazole wur.nl-33 °C wur.nl

Mechanistic Studies and Transition State Analysis

The investigation of reaction mechanisms and the analysis of transition states are crucial for understanding and predicting the chemical behavior of heterocyclic compounds. For pyrimidine derivatives, computational methods such as Density Functional Theory (DFT) have become indispensable tools. scispace.com

In studies of related, more complex pyrimidine-containing molecules like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully employed to optimize molecular structures. rsc.org The calculated geometrical parameters, including bond lengths and angles, show good agreement with experimental data obtained from single-crystal X-ray diffraction. scispace.comrsc.org This validates the use of these theoretical models for predicting molecular properties.

Frontier Molecular Orbital (FMO) analysis is a key component of these mechanistic studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. rsc.org For the aforementioned quinolinone derivatives, FMO analysis helps in understanding their physicochemical properties and relative reactivity. rsc.org

Another important tool is the Molecular Electrostatic Potential (MEP) analysis. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org This is instrumental in predicting how the molecule will interact with other reagents. rsc.org

Hirshfeld surface analysis and Mulliken atomic charge calculations further refine the understanding of intermolecular interactions and the electronic charge distribution, respectively. scispace.comrsc.org These analyses can predict the ability of a molecule to bind to a receptor and identify strong interactions such as C–H···O and N–H···O hydrogen bonds. rsc.org

While specific transition state analyses for reactions involving this compound are not available, the principles derived from studies on analogous systems are directly applicable. For instance, in a nucleophilic aromatic substitution reaction on the pyrimidine ring of this compound, computational analysis could be used to model the transition state of the Meisenheimer-like intermediate, providing activation energy barriers and reaction coordinates. The table below outlines the computational methods used in the study of related pyrimidine derivatives, which could be applied to this compound.

Computational Method Purpose Information Gained Reference
Density Functional Theory (DFT)Structure OptimizationBond lengths, bond angles, optimized geometry rsc.org, scispace.com
Frontier Molecular Orbital (FMO) AnalysisReactivity PredictionHOMO-LUMO energy gap, kinetic stability rsc.org
Molecular Electrostatic Potential (MEP)Interaction PredictionElectron-rich and electron-poor regions rsc.org
Hirshfeld Surface AnalysisIntermolecular Interaction AnalysisIdentification of strong interactions (e.g., H-bonds) rsc.org
Mulliken Atomic ChargesElectronic Charge DistributionPrediction of binding ability rsc.org, scispace.com

These computational approaches provide a powerful framework for investigating the detailed reaction mechanisms of this compound, from nucleophilic substitution to more complex ring transformations and rearrangements.

Analytical Methodologies for Structural Elucidation of 2,4 Dimethoxy 6 Phenoxypyrimidine and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,4-dimethoxy-6-phenoxypyrimidine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the two methoxy (B1213986) groups, and the phenoxy group.

The single proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring. Its chemical shift would be influenced by the adjacent methoxy and phenoxy substituents. Based on data from related structures like 2-amino-4,6-dimethoxypyrimidine (B117758), where the H-5 proton appears around δ 5.5-6.0 ppm, a similar region can be expected. chemicalbook.comnih.gov

The two methoxy groups (-OCH₃) at positions 2 and 4 are chemically equivalent and are expected to produce a single, sharp singlet. This signal would appear further upfield, typically in the range of δ 3.8-4.0 ppm. For instance, in a similar structure, 4-(4-((2,4-Dimethoxyphenyl)-sulfonyl)-piperazin-1-yl)-6-(thiophen-3-yl)-pyrimidine, the methoxy protons are observed at δ 3.88 and 3.85 ppm. nih.gov

The protons of the phenoxy group will exhibit a more complex pattern in the aromatic region (typically δ 7.0-7.5 ppm). The five protons on the phenyl ring will show characteristic splitting patterns (triplets and doublets) corresponding to their ortho, meta, and para positions relative to the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-5~ 6.0 - 6.5Singlet (s)
Methoxy (-OCH₃)~ 3.9 - 4.1Singlet (s)
Phenoxy (ortho-H)~ 7.1 - 7.3Doublet (d) or Multiplet (m)
Phenoxy (meta-H)~ 7.3 - 7.5Triplet (t) or Multiplet (m)
Phenoxy (para-H)~ 7.0 - 7.2Triplet (t) or Multiplet (m)

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the pyrimidine ring are expected to resonate at the downfield end of the spectrum. The C-2, C-4, and C-6 carbons, being directly attached to electronegative oxygen and nitrogen atoms, will be significantly deshielded, appearing in the δ 160-175 ppm range. The C-5 carbon, bonded to a hydrogen, will appear at a higher field, likely around δ 90-100 ppm. For comparison, in a related 4,6-disubstituted pyrimidine, the pyrimidine carbons appear at δ 162.3, 158.5, 158.4, and 98.95 ppm. nih.gov

The carbons of the two equivalent methoxy groups will produce a single signal in the upfield region, typically around δ 55-60 ppm. nih.gov The carbons of the phenoxy group will show signals in the aromatic region (δ 115-160 ppm). The carbon atom directly attached to the ether oxygen (ipso-carbon) will be the most downfield of this group, while the ortho, meta, and para carbons will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2, C-4, C-6~ 160 - 175
Pyrimidine C-5~ 90 - 100
Methoxy (-OCH₃)~ 55 - 60
Phenoxy (ipso-C)~ 155 - 160
Phenoxy (ortho/para-C)~ 115 - 125
Phenoxy (meta-C)~ 128 - 132

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₂N₂O₃), the molecular weight is 232.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 232.

The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 217.

Loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 201.

Cleavage of the phenoxy group , resulting in a fragment corresponding to the phenoxy radical (m/z 93) or the dimethoxypyrimidinyl cation (m/z 139).

Fragmentation of the pyrimidine ring itself, leading to smaller characteristic ions.

These fragmentation patterns help to confirm the presence and connectivity of the methoxy and phenoxy substituents on the pyrimidine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C-O-C Stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy and phenoxy groups are expected in the region of 1250-1000 cm⁻¹. Specifically, the asymmetric C-O-C stretch would appear around 1250-1200 cm⁻¹, and the symmetric stretch around 1050-1000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity will be observed in the 1600-1450 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings. Data from 6-chloro-2,4-dimethoxypyrimidine shows ring stretching modes at 1580 and 1567 cm⁻¹. ias.ac.in

C=N Stretching: The stretching vibrations of the C=N bonds within the pyrimidine ring typically appear in the 1580-1550 cm⁻¹ range. ias.ac.in

Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The C-H bonds of the methoxy groups will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl and pyrimidine rings will appear as strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
Aromatic C=C and C=N Stretch1600 - 1450
Asymmetric C-O-C Stretch1250 - 1200
Symmetric C-O-C Stretch1050 - 1000
Aromatic C-H Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. rsc.org

The spectrum is expected to show strong absorption bands, likely between 200 and 300 nm, corresponding to the π→π* transitions of the conjugated pyrimidine and phenyl ring systems. ias.ac.in The presence of oxygen-containing substituents (methoxy and phenoxy groups) acting as auxochromes typically causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted pyrimidine. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as a shoulder on the main absorption bands at longer wavelengths. ias.ac.in Studies on substituted pyrimidines confirm that absorption maxima are sensitive to the nature and position of substituents. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.orgruppweb.org This technique requires a single, high-quality crystal of the compound. libretexts.org When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern of spots. nih.gov By analyzing the intensities and positions of these spots, a three-dimensional map of electron density can be generated, from which the exact positions of all atoms can be determined.

A crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

Conformational details , such as the dihedral angles between the pyrimidine and phenyl rings.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govrsc.orgresearchgate.net

For example, studies on related 2,4-dimethoxy-pyrimido[4,5-b]quinoline structures have successfully elucidated their complex three-dimensional arrangements and intermolecular forces like C-H···O and N-H···O interactions. nih.govrsc.orgresearchgate.net Such an analysis would provide the ultimate structural proof for this compound.

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound and its related products are crucial for ensuring its quality and for isolating specific compounds of interest. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC), are powerful tools for achieving these analytical objectives. These methods are widely applied in the analysis of pyrimidine derivatives and phenoxy compounds, offering high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity determination and separation of moderately polar to nonpolar compounds like this compound. The separation is typically achieved using a nonpolar stationary phase (e.g., C8 or C18 silica (B1680970) gel columns) and a polar mobile phase. The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with water or a buffer, is critical for optimizing the separation of the main compound from its impurities or degradation products.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds provide a strong basis for method development. For instance, the analysis of other substituted pyrimidines often employs C18 columns with gradient elution. google.comresearchgate.net A typical mobile phase might consist of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

UV detection is commonly used for aromatic compounds like this compound due to the presence of chromophores in its structure. The detection wavelength is selected based on the UV absorbance maxima of the compound to ensure high sensitivity. For related pyrimidine derivatives, detection wavelengths in the range of 200-250 nm have been reported. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Phenoxypyrimidine

ParameterCondition
Chromatograph Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of impurities, and determining the appropriate solvent system for column chromatography purification.

Detailed Research Findings:

For the analysis of pyrimidine derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of nonpolar and polar solvents, such as n-hexane and ethyl acetate (B1210297), is often employed. The polarity of the eluent can be adjusted to optimize the retention factors (Rf) of the compounds of interest. In the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a mobile phase of n-hexane:ethyl acetate (70:30, v/v) was used to monitor the reaction progress on TLC.

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm or 366 nm) if the compounds are UV-active. Alternatively, staining reagents can be used to visualize non-UV-active compounds.

Table 2: Representative TLC System for Separation of a Dimethoxypyrimidine Derivative

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC Plate
Mobile Phase Ethyl Acetate / Hexane (3:7, v/v)
Sample Application 1 µL of a 1 mg/mL solution in Dichloromethane
Development In a saturated chamber until the solvent front is 1 cm from the top
Visualization UV light at 254 nm
Expected Rf of Main Compound ~0.5
Expected Rf of a More Polar Impurity ~0.3
Expected Rf of a Less Polar Impurity ~0.7

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility due to its molecular weight, GC analysis could be feasible, particularly for identifying volatile impurities or by-products. Some phenoxy compounds, such as phenoxy herbicides, are amenable to GC analysis, sometimes requiring derivatization to increase their volatility. nih.govnih.govresearchgate.net

Detailed Research Findings:

For the GC-MS analysis of related compounds, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Given the structure of this compound, direct GC analysis might be possible at elevated injector and oven temperatures. However, care must be taken to avoid thermal degradation. If the compound or its impurities are not sufficiently volatile, derivatization could be explored.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Volatile Components in a this compound Sample

ParameterCondition
Gas Chromatograph Agilent 7890B GC System
Mass Spectrometer Agilent 5977B MSD
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), then 15 °C/min to 300 °C (10 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-500 m/z

Future Research Directions and Unexplored Avenues for 2,4 Dimethoxy 6 Phenoxypyrimidine

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2,4-Dimethoxy-6-phenoxypyrimidine, future research could prioritize the development of novel and sustainable synthetic routes that improve upon traditional methods, which often rely on harsh reagents and generate significant waste.

Current Landscape and Future Opportunities:

Traditional synthesis of similar pyrimidine (B1678525) derivatives can involve multi-step processes with challenging purifications. Future research should aim to develop one-pot or domino reactions that minimize solvent use and energy consumption. An emerging area of interest is the application of green chemistry principles, such as the use of non-toxic solvents and catalysts. For instance, unique green-chemistry approaches have been successfully developed for the one-pot synthesis of other novel heterocyclic compounds, which could be adapted for phenoxypyrimidine derivatives. rsc.org

Synthetic Approach Potential Advantages Key Research Focus
Green Chemistry RoutesReduced environmental impact, use of renewable resources, safer reaction conditions.Development of water-tolerant catalysts, use of biodegradable solvents. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, increased product yields, enhanced reaction control. nih.govOptimization of microwave parameters (temperature, pressure, time) for the specific synthesis. nih.gov
One-Pot/Domino ReactionsIncreased efficiency, reduced waste, simplified purification processes. rsc.orgDesign of novel multi-component reactions that incorporate the this compound scaffold. rsc.org

Investigation of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the this compound core is largely uncharted territory. A systematic investigation into its reaction patterns could unveil novel chemical transformations and provide access to a wider range of functionalized derivatives.

The two methoxy (B1213986) groups and the phenoxy group impart distinct electronic properties to the pyrimidine ring, influencing its susceptibility to nucleophilic and electrophilic attack. Future studies should focus on understanding the regioselectivity of reactions such as nitration, halogenation, and metal-catalyzed cross-coupling reactions. The presence of multiple reactive sites necessitates a careful study of reaction conditions to achieve selective functionalization. For example, the reactivity of the 6-chlorine atom in 4-amino-6-chloro-2-methylsulfanylpyrimidine has been utilized for selective O-alkylation, a strategy that could be explored for phenoxy derivatives. acs.org

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide invaluable insights into its behavior in complex chemical and biological systems.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential map. researchgate.net This information can help in predicting the most likely sites for chemical reactions. For instance, computational studies on substituted pyrimidines have successfully used DFT to understand their physicochemical properties and relative reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to libraries of virtual derivatives of this compound to predict their potential biological activities. mdpi.comresearchgate.net This in-silico screening can prioritize the synthesis of compounds with the highest probability of desired biological effects.

Computational Method Application to this compound Potential Insights
Density Functional Theory (DFT)Calculation of electronic structure, orbital energies, and electrostatic potential. researchgate.netPrediction of reactivity, stability, and spectroscopic properties. researchgate.net
Molecular DockingSimulation of binding to the active sites of various enzymes and receptors. nih.govresearchgate.netnih.govIdentification of potential biological targets and understanding of binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Development of models that correlate chemical structure with biological activity. mdpi.comresearchgate.netPrediction of the activity of novel derivatives and guidance for lead optimization. mdpi.com

Integration of this compound into Multicomponent and Flow Chemistry Platforms

The integration of this compound into modern synthetic platforms like multicomponent reactions (MCRs) and flow chemistry systems could unlock new possibilities for creating molecular diversity and scaling up production.

Multicomponent Reactions: MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov Designing MCRs that incorporate this compound as a key building block could lead to the rapid generation of novel compound libraries for biological screening. A recent study demonstrated the successful use of a multicomponent reaction to synthesize 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov

Flow Chemistry: Flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.commdpi.com Developing a continuous flow synthesis of this compound or its derivatives would be a significant advancement, particularly for industrial applications. researchgate.net

Exploration of New Biological Targets and Mechanisms via Molecular Design (Excluding Clinical Efficacy)

The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. nih.govgrowingscience.com The specific substitution pattern of this compound offers a unique chemical space for the design of novel bioactive molecules.

Future research should focus on the rational design of derivatives and their evaluation against a wide range of biological targets. Molecular docking studies can be employed to predict the binding affinity of these compounds to the active sites of various enzymes and receptors implicated in disease. mdpi.comnih.gov For example, various pyrimidine derivatives have been investigated as potential inhibitors of kinases, proteases, and other enzymes. biointerfaceresearch.comnih.gov

By systematically modifying the phenoxy group and exploring reactions at other positions of the pyrimidine ring, it may be possible to develop compounds with high affinity and selectivity for novel biological targets. This exploration would be at the preclinical, molecular design stage, focusing on identifying lead compounds for further investigation.

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethoxy-6-phenoxypyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves methoxylation and phenoxylation of a pyrimidine core. For example, nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions of 2-chloro-4,6-dimethoxypyrimidine using phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Optimize yields by controlling stoichiometry, reaction time, and temperature. Use HPLC or GC-MS to monitor intermediate formation .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact. Waste should be segregated into halogenated organic containers and processed by certified waste management services. Refer to safety data sheets (SDS) for specific storage conditions (e.g., inert atmosphere, 2–8°C) .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify substitution patterns (e.g., methoxy and phenoxy groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity can be assessed via reversed-phase HPLC using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density maps and frontier molecular orbitals (FMOs). This identifies electrophilic sites (e.g., C-2 or C-5 positions) susceptible to substitution. Compare computed activation energies with experimental kinetic data to validate reaction pathways .

Q. What strategies resolve contradictions in reported reaction outcomes for methoxy-phenoxy pyrimidine derivatives under varying conditions?

  • Methodological Answer : Conduct controlled experiments to isolate variables (e.g., solvent polarity, base strength). For example, in SNAr reactions, polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF. Use Arrhenius plots to compare temperature-dependent rate constants and identify competing mechanisms (e.g., elimination vs. substitution) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine hydrogen-bonding networks and π-π stacking interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts. Correlate structural data with solubility and melting point trends observed in DSC/TGA studies .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can degradation pathways be mitigated?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Under acidic conditions, demethylation or ring-opening may occur. Stabilize the compound using buffered solvents (pH 6–8) or antioxidants (e.g., BHT). DFT can predict vulnerable bonds for targeted stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.